molecular formula C14H12FN3O B11195436 1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11195436
M. Wt: 257.26 g/mol
InChI Key: BWFYFVLNJJMZAC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a fluorophenyl group and two methyl groups further enhances its chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3,4-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using acetic anhydride as a dehydrating agent . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using microwave irradiation or continuous flow reactors .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazolopyridines.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H12FN3O/c1-8-7-12(19)16-14-13(8)9(2)17-18(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,19)

InChI Key

BWFYFVLNJJMZAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C3=CC=C(C=C3)F)C

Origin of Product

United States

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